Benzoyl bromide, 3-bromo-
Description
Historical Perspectives and Early Synthetic Approaches
The synthesis of 3-Bromobenzoyl bromide is rooted in classical organic chemistry reactions developed for the formation of acyl halides and the functionalization of aromatic rings. While specific historical discovery dates are not prominently documented in general literature, its preparation relies on well-established methodologies.
Two primary early synthetic strategies are noteworthy:
From 3-Bromobenzoic Acid: A common and direct method involves the conversion of 3-Bromobenzoic acid to the corresponding acyl bromide. This is typically achieved using phosphorus tribromide (PBr₃). The reaction involves refluxing the carboxylic acid with PBr₃, often in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to ensure homogeneity. Using a slight excess of PBr₃ helps drive the reaction to completion, with yields reported in the range of 85–90%. A milder alternative to PBr₃ is thionyl bromide (SOBr₂), which offers faster reaction times and generates gaseous byproducts (SO₂ and HBr), simplifying purification.
Electrophilic Aromatic Substitution: Another classical approach is the direct bromination of benzoyl bromide. evitachem.com This electrophilic substitution is guided by the carbonyl group, which is a meta-directing deactivator. The reaction is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in a non-polar solvent like dichloromethane (B109758). evitachem.com Other methods mentioned in the literature include the bromination of benzoyl chloride and the use of N-Bromosuccinimide (NBS) for milder bromination conditions. evitachem.com
Significance of 3-Bromobenzoyl Bromide in Modern Organic Chemistry Research
3-Bromobenzoyl bromide is a significant building block in modern synthetic chemistry due to its dual functionality: a reactive acyl bromide handle for forming esters and amides, and a bromo-substituted aromatic ring that can participate in cross-coupling reactions. This versatility makes it a valuable intermediate in several key areas of research. evitachem.com
Pharmaceutical and Medicinal Chemistry: The compound is a crucial intermediate in the synthesis of various pharmaceutical agents. evitachem.com Derivatives have been investigated for their potential in treating neurological disorders, such as Alzheimer's disease, and as anticancer agents. For instance, research into novel 3,4-diarylmaleimides, which incorporated brominated groups derived from precursors like 3-bromobenzoyl bromide, showed enhanced activity against breast cancer cells when used with existing drugs. Its ability to readily acylate amines is fundamental in producing amide-based intermediates required for drug development.
Polymer and Materials Science: In polymer chemistry, 3-Bromobenzoyl bromide is utilized for preparing new materials through acylation reactions. evitachem.com The benzoyl group can be incorporated into polymer backbones or side chains to modify material properties. The bromine atom on the ring also serves as a site for subsequent modifications, such as in the synthesis of advanced polymers or functional materials.
Dyes and Pigments: The compound acts as a precursor in the production of dyes and pigments used in various industries, including textiles and coatings. evitachem.com
Overview of Key Chemical Reactivity Principles Governing 3-Bromobenzoyl Bromide
The chemical behavior of 3-Bromobenzoyl bromide is dictated by the interplay of its two key functional groups: the acyl bromide and the bromo-substituted benzene (B151609) ring.
Electrophilicity and Nucleophilic Acyl Substitution: The compound is a potent electrophile. The electron-withdrawing nature of the carbonyl group makes the acyl carbon highly susceptible to nucleophilic attack. This high reactivity allows it to readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. It reacts with alcohols to form esters and with amines to form amides, two of the most fundamental reactions in organic synthesis.
Friedel-Crafts Acylation: As an acyl halide, it can act as an acylating agent in Friedel-Crafts reactions to introduce the 3-bromobenzoyl group onto other aromatic compounds, facilitating the construction of complex diaryl ketone frameworks. evitachem.com
Influence of Ring Substituent: The bromine atom at the meta-position has a notable electronic effect. As an electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic substitution. This deactivation, combined with the steric hindrance of the bromine atom, can reduce the compound's reactivity in nucleophilic acyl substitution compared to unsubstituted benzoyl bromide. However, the bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic strategy.
Data Tables
The following tables provide key data for 3-Bromobenzoyl bromide.
Table 1: Physicochemical Properties of 3-Bromobenzoyl Bromide
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-bromobenzoyl bromide | nih.gov |
| CAS Number | 618-44-0 | nih.gov |
| Molecular Formula | C₇H₄Br₂O | nih.gov |
| Molecular Weight | 263.91 g/mol | nih.gov |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)Br | nih.gov |
| InChI Key | PFABNMHNELCDLT-UHFFFAOYSA-N | nih.gov |
Table 2: Spectroscopic Data and Characterization
| Technique | Observation | Source |
|---|---|---|
| FT-IR Spectroscopy | Confirms the presence of functional groups, with a characteristic C=O (carbonyl) stretch around 1700 cm⁻¹. | |
| UV-Vis Spectroscopy | Used to monitor reaction progress, with notable absorption peaks around 282 nm and 295 nm. |
| NMR Spectroscopy | ¹H and ¹³C NMR are used to identify the structure and confirm the formation of derivatives like esters and amides. | |
Table of Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFABNMHNELCDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060680 | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-44-0 | |
| Record name | 3-Bromobenzoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromobenzoyl Bromide
Conventional Synthetic Routes to 3-Bromobenzoyl Bromide
Traditional methods for synthesizing 3-bromobenzoyl bromide primarily involve the transformation of 3-bromobenzoic acid and its derivatives or the direct halogenation of benzoyl bromide.
Preparation from 3-Bromobenzoic Acid Derivatives
The most common pathway to 3-bromobenzoyl bromide begins with 3-bromobenzoic acid. This precursor can be effectively converted to the acyl bromide through the action of several brominating agents.
One widely used reagent is phosphorus tribromide (PBr₃). In this reaction, 3-bromobenzoic acid is typically refluxed with PBr₃ in an anhydrous solvent like diethyl ether. The hydroxyl group of the carboxylic acid is replaced by bromine in an exothermic reaction that yields phosphorous acid as a byproduct. To ensure the reaction goes to completion, a slight excess of PBr₃ is often employed.
Thionyl bromide (SOBr₂) presents a milder alternative for this conversion. The reaction of 3-bromobenzoic acid with thionyl bromide proceeds at a lower temperature, and the byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous, which simplifies the purification of the final product.
Another effective method involves the use of N-bromosuccinimide (NBS) in conjunction with triphenylphosphine. This combination provides a mild route to the acyl bromide from the corresponding carboxylic acid. tandfonline.com
Table 1: Conventional Synthesis from 3-Bromobenzoic Acid
| Reagent | Conditions | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| PBr₃ | Reflux, 3 hours | Anhydrous diethyl ether | 85-90 | >95 | |
| SOBr₂ | 40°C, 2 hours | None (neat) | Not specified | Not specified | |
| NBS/Ph₃P | Mild conditions | Not specified | High | Not specified | tandfonline.com |
Direct Halogenation of Benzoyl Bromide
Direct bromination of benzoyl bromide is another approach to obtaining 3-bromobenzoyl bromide. This reaction is an electrophilic aromatic substitution, where the carbonyl group of the benzoyl bromide directs the incoming bromine atom to the meta position. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). Non-polar solvents like carbon tetrachloride or dichloromethane (B109758) are often used to stabilize the bromine cation.
However, this method presents challenges, including the potential for over-bromination, leading to the formation of di- and tri-brominated products. Careful control of stoichiometry and reaction temperature (typically 0–25°C) is crucial to maximize the yield of the desired mono-brominated product. Another issue is the possible complexation of the Lewis acid catalyst with the acyl bromide, which can decrease its reactivity. Radical-initiated bromination using systems like HBr/H₂O₂ with AIBN has been explored, but yields for ring bromination tend to be low.
Table 2: Direct Bromination of Benzoyl Bromide
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Br₂, FeBr₃ | CCl₄ | 0-25 | 6-8 | 65 | 70 |
Advanced and Sustainable Synthetic Strategies
In response to the growing need for environmentally responsible chemical processes, recent research has focused on developing advanced and sustainable methods for synthesizing 3-bromobenzoyl bromide.
Green Chemistry Approaches in 3-Bromobenzoyl Bromide Synthesis
Green chemistry principles are being applied to the synthesis of 3-bromobenzoyl bromide to minimize waste and reduce the use of hazardous materials. One approach involves the use of greener brominating agents and solvents. For instance, the use of a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in water has been investigated as an eco-friendly alternative to molecular bromine for the bromination of related compounds. acs.org This system can be derived from bromine recovery plants, adding to its sustainability. acs.org Sonication has also been explored as a technique to promote chemical reactions and reduce reaction times and the need for harsh conditions. ijisrt.com
Catalytic Methods for Enhanced Synthesis
Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of bromoarenes, a variety of catalysts can be employed. While specific catalytic syntheses for 3-bromobenzoyl bromide are not extensively detailed in the provided results, related reactions suggest potential pathways. For example, transition-metal-catalyzed cross-coupling reactions are widely used for the synthesis of bromoarenes. thieme-connect.de The use of photocatalysts, such as Eosin Y under visible light, has been shown to be effective for the alkylation of related coumarin (B35378) compounds, suggesting a potential avenue for greener synthesis routes for brominated aromatics. acs.org Furthermore, tetrabutylammonium (B224687) bromide has been demonstrated as an effective catalyst for the esterification of methoxyarenes with acyl bromides, indicating its potential role in reactions involving acyl bromides. rsc.org
Flow Chemistry and Continuous Processing for 3-Bromobenzoyl Bromide Production
Flow chemistry, or continuous processing, is a modern manufacturing technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced control over reaction parameters. okayama-u.ac.jp This technology is particularly well-suited for reactions involving unstable intermediates or hazardous reagents. okayama-u.ac.jpresearchgate.net
The synthesis of related benzyl (B1604629) bromides has been successfully demonstrated in continuous-flow reactors using N-bromosuccinimide (NBS) as the brominating agent and a household compact fluorescent lamp for photo-activation, avoiding hazardous solvents like carbon tetrachloride. organic-chemistry.org Such a setup allows for easy scalability by extending the operation time of the reactor. acs.org While a specific flow process for 3-bromobenzoyl bromide is not detailed, the successful application of this technology to similar bromination reactions suggests its high potential for the safer and more efficient production of this compound. organic-chemistry.orgacs.org
Reactivity and Reaction Mechanisms of 3 Bromobenzoyl Bromide
Acyl Halide Reactivity in 3-Bromobenzoyl Bromide
3-Bromobenzoyl bromide is an aromatic compound containing two bromine atoms and a benzoyl group, making it a significant reagent in organic synthesis due to its electrophilic nature. evitachem.com The reactivity of 3-bromobenzoyl bromide is primarily characterized by the chemistry of its acyl bromide group and the substituent effects of the bromine atom on the benzene (B151609) ring.
Nucleophilic Acyl Substitution Mechanisms
The primary reaction pathway for acyl halides like 3-bromobenzoyl bromide is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl bromide. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the elimination of the bromide ion, which is a good leaving group. libretexts.org
Reactivity with Oxygen Nucleophiles
3-Bromobenzoyl bromide readily reacts with various oxygen nucleophiles. For instance, its reaction with alcohols leads to the formation of the corresponding esters. This process is a classic example of nucleophilic acyl substitution.
The reaction with water, or hydrolysis, yields 3-bromobenzoic acid. This reaction is often rapid and can occur upon exposure to atmospheric moisture.
A notable application involving an oxygen nucleophile is the Ullmann-type coupling reaction. While typically used for forming carbon-carbon or carbon-nitrogen bonds, variations of the Ullmann reaction can be employed to form ethers. For example, 3-bromobenzoic acid can be converted to 3-methoxybenzoic acid through a copper-catalyzed reaction with sodium methoxide. sciencemadness.org Although the starting material is the carboxylic acid, this demonstrates the feasibility of nucleophilic substitution on the aromatic ring, a reaction type that can be relevant to the broader reactivity of 3-bromobenzoyl bromide derivatives.
Reactivity with Nitrogen Nucleophiles
3-Bromobenzoyl bromide also exhibits significant reactivity towards nitrogen nucleophiles, such as primary and secondary amines, to form amides. evitachem.comuni-muenchen.de This reaction is a cornerstone of peptide synthesis and the formation of various other nitrogen-containing compounds.
The reaction with ammonia (B1221849) or primary amines follows the general nucleophilic acyl substitution mechanism to yield primary or secondary amides, respectively. For example, the reaction with a primary amine (R-NH₂) would proceed as follows:
3-Br-C₆H₄COBr + R-NH₂ → 3-Br-C₆H₄CONH-R + HBr
The reactivity of nitrogen nucleophiles can be influenced by solvent effects. For instance, polar aprotic solvents like dimethylformamide (DMF) can enhance the nucleophilicity of primary amines. smolecule.com In some cases, palladium-catalyzed cross-coupling reactions are utilized to form C-N bonds with nitrogen-containing heterocycles. acs.org
Reactivity with Carbon Nucleophiles
3-Bromobenzoyl bromide can react with carbon nucleophiles, such as Grignard reagents and organolithium compounds. These reactions lead to the formation of ketones. The reaction must be carefully controlled, as the resulting ketone can sometimes react further with the organometallic reagent.
A prominent reaction involving carbon nucleophiles is the Friedel-Crafts acylation. In this reaction, 3-bromobenzoyl bromide can act as an acylating agent to introduce the 3-bromobenzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). evitachem.com The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring.
Aromatic Halide Reactivity of 3-Bromobenzoyl Bromide
Electrophilic Aromatic Substitution (meta-directing effects)
The benzoyl bromide group is a deactivating and meta-directing group for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the arenium ion intermediate formed during ortho and para attack. Consequently, electrophilic substitution on the aromatic ring of 3-bromobenzoyl bromide will be directed to the positions meta to the acyl group (positions 4 and 6).
The bromine atom already present at the 3-position is also a deactivating group but is an ortho, para-director. However, the strong meta-directing effect of the acyl bromide group typically dominates. Therefore, further electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at the positions meta to the acyl group and ortho/para to the existing bromine atom, which are positions 4 and 6. For example, bromination of benzoyl bromide in the presence of a Lewis acid like iron(III) bromide (FeBr₃) leads to the formation of 3-bromobenzoyl bromide.
It is important to note that the -CH₂Br group, as seen in benzyl (B1604629) bromide, is considered an ortho, para-director in electrophilic aromatic substitution due to hyperconjugation. reddit.com However, in 3-bromobenzoyl bromide, the directing effect is governed by the strongly deactivating and meta-directing acyl bromide group.
Oxidation and Reduction Reactions
The functional groups of 3-bromobenzoyl bromide—the acyl bromide and the aryl bromide—exhibit different susceptibilities to oxidation and reduction. The acyl bromide is the more reactive site for reduction.
Reduction: The carbonyl group of the acyl bromide is readily reduced. Standard reducing agents can convert the acyl bromide to either an aldehyde or a primary alcohol. For example, the reduction of a related compound, 4-(benzoyloxy)-3-bromobenzaldehyde, with sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF) yields the corresponding benzyl alcohol. drugfuture.com Similarly, 3-bromobenzoyl bromide can be reduced to 3-bromobenzyl alcohol. The aryl bromide moiety is typically stable under these conditions. Selective reduction to the aldehyde, 3-bromobenzaldehyde, is also a possible transformation, often requiring milder or more specialized reducing agents to prevent over-reduction to the alcohol.
Oxidation: The acyl bromide group is already in a high oxidation state and is generally not susceptible to further oxidation. The primary reaction under oxidative or hydrolytic conditions is the conversion of the acyl bromide to the corresponding carboxylic acid, 3-bromobenzoic acid. The aromatic ring itself is relatively resistant to oxidation due to the deactivating effects of both the bromo and the carbonyl/carboxyl groups. However, related compounds like 3-bromobenzyl bromide can be oxidized; for instance, oxidation with lead nitrate (B79036) can convert a bromobenzyl bromide to the corresponding bromobenzaldehyde. rsc.org In the context of 3-bromobenzoyl bromide itself, significant oxidation reactions beyond hydrolysis of the acyl bromide are not commonly reported under standard conditions.
| Reaction Type | Functional Group Targeted | Typical Reagent | Product | Reference |
|---|---|---|---|---|
| Reduction | Acyl Bromide | NaBH₄ or similar hydrides | 3-Bromobenzyl alcohol | drugfuture.com |
| Hydrolysis/Oxidation | Acyl Bromide | Water | 3-Bromobenzoic acid |
Intramolecular Reactions and Rearrangements
The bifunctional nature of 3-bromobenzoyl bromide and its derivatives makes them valuable substrates for intramolecular reactions, leading to the formation of cyclic and polycyclic systems. These reactions often rely on the reactivity of the aryl bromide moiety in cyclization processes.
One notable reaction is the intramolecular arylation, where the aryl bromide couples with another part of the same molecule. thieme-connect.de Copper- and palladium-catalyzed intramolecular C-C, C-O, or C-N bond-forming reactions are particularly prevalent. For example, derivatives of 2-bromobenzyl bromide can undergo copper(I)-catalyzed intramolecular O-arylation to form xanthenones or intramolecular C-arylation to yield dihydronaphthalenone derivatives. researchgate.netacs.org Palladium catalysts are also effective in promoting intramolecular direct arylation to create fused heterocycles, often under microwave-assisted conditions which can enhance reaction rates and yields. kobe-u.ac.jpthieme-connect.com
A different type of intramolecular process involves the decarbonylation of the acyl bromide. For example, heating 3-bromobenzoyl bromide in the presence of a rhodium catalyst, such as chlorotris(triphenylphosphine)rhodium(I), can induce the elimination of carbon monoxide (CO) to yield 1,3-dibromobenzene. thieme-connect.de This reaction represents a rearrangement and elimination process rather than a cyclization.
| Reaction Type | Catalyst/Conditions | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Decarbonylation | [RhCl(PPh₃)₃], Heat | 3-Bromobenzoyl bromide | 1,3-Dibromobenzene | thieme-connect.de |
| Intramolecular O-Arylation | CuCl, Pivalic Acid, Cs₂CO₃ | 2-(2-Bromobenzyl)-1,3-diones | 2,3,4,9-Tetrahydro-1H-xanthen-1-ones | researchgate.net |
| Intramolecular C-Arylation | CuI, DMEDA, Cs₂CO₃ | δ-(2-Bromophenyl)-β-keto esters | 3,4-Dihydronaphthalen-2(1H)-one derivatives | acs.org |
| Intramolecular Direct Arylation | Pd(OAc)₂, dppf, K₂CO₃, Microwave | Acyclic aryl bromides with N-heterocycles | Fused Heterocycles | thieme-connect.com |
| Intramolecular N-Arylation Cascade | Pd₂(dba)₃, Ligands | Unsaturated amine substrates with aryl bromides | Tricyclic Heterocycles | nih.gov |
Applications of 3 Bromobenzoyl Bromide in Organic Synthesis
Role as a Key Building Block for Complex Molecular Architectures
The reactivity of 3-bromobenzoyl bromide makes it an essential building block for constructing intricate molecular frameworks, particularly in the synthesis of ketones, aldehydes, esters, and amides.
3-Bromobenzoyl bromide is a valuable precursor for the synthesis of ketones, primarily through Friedel-Crafts acylation. evitachem.comorganic-chemistry.org In this electrophilic aromatic substitution reaction, the 3-bromobenzoyl group is attached to an aromatic ring. The reaction is typically carried out by treating an aromatic compound with 3-bromobenzoyl bromide in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). byjus.commasterorganicchemistry.com The acylium ion generated acts as the electrophile, attacking the aromatic ring to form a ketone. byjus.com This method is advantageous as the product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org
The resulting 3-bromobenzoyl ketones can be further modified. For instance, the ketone's carbonyl group can be reduced to a secondary alcohol or completely removed to form an alkyl group via methods like the Clemmensen or Wolff-Kishner reductions. organic-chemistry.orgchemguide.co.uk
The synthesis of aldehydes from acyl bromides is less direct. It requires specific reducing agents that can stop the reduction at the aldehyde stage without proceeding to the corresponding alcohol. While not extensively detailed for this specific compound, a general approach would involve a controlled reduction, such as the Rosenmund reduction, though this is more common for acyl chlorides.
| Aromatic Substrate | Reagent | Catalyst | Product |
|---|---|---|---|
| Benzene (B151609) | 3-Bromobenzoyl bromide | AlCl₃ | (3-bromophenyl)(phenyl)methanone |
| Toluene | 3-Bromobenzoyl bromide | AlCl₃ | (3-bromophenyl)(p-tolyl)methanone |
| Anisole | 3-Bromobenzoyl bromide | AlCl₃ | (3-bromophenyl)(4-methoxyphenyl)methanone |
Due to its highly electrophilic nature, 3-bromobenzoyl bromide readily undergoes nucleophilic substitution reactions with alcohols and amines to produce esters and amides, respectively. evitachem.com
The reaction with an alcohol (esterification) involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl bromide. This is followed by the elimination of hydrogen bromide (HBr), often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct. google.com This method is a common and efficient way to form ester bonds.
Similarly, in the reaction with a primary or secondary amine (amidation), the nitrogen atom of the amine acts as the nucleophile. The reaction proceeds rapidly to form a stable amide bond, again with the elimination of HBr. This is a fundamental transformation in organic chemistry for creating the amide linkages found in many pharmaceuticals and biologically active molecules. evitachem.com
| Nucleophile | Reagent | Base (optional) | Product Class | Specific Product Example |
|---|---|---|---|---|
| Ethanol | 3-Bromobenzoyl bromide | Pyridine | Ester | Ethyl 3-bromobenzoate |
| tert-Butanol | 3-Bromobenzoyl bromide | Pyridine | Ester | tert-Butyl 3-bromobenzoate |
| Aniline | 3-Bromobenzoyl bromide | Triethylamine (B128534) | Amide | 3-Bromo-N-phenylbenzamide |
| Diethylamine | 3-Bromobenzoyl bromide | Triethylamine | Amide | 3-Bromo-N,N-diethylbenzamide |
Utilization in Heterocyclic Chemistry
The reactivity of 3-bromobenzoyl bromide makes it a valuable reagent in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. sapub.orgnih.gov
3-Bromobenzoyl bromide, or its more commonly used analog 3-bromobenzoyl chloride, serves as a key reagent for introducing the 3-bromobenzoyl moiety into nitrogen-containing rings. This is typically achieved through the acylation of a nitrogen atom within a pre-existing heterocyclic system. An example is the synthesis of (4-benzhydryl-1,4-diazepan-1-yl)(3-bromophenyl)methanone, where 3-bromobenzoyl chloride is used to acylate the diazepane ring. sigmaaldrich.com This reaction attaches the benzoyl group to one of the ring's nitrogen atoms, demonstrating its utility in modifying and functionalizing nitrogen heterocycles. sigmaaldrich.com The introduction of this group can be a crucial step in building larger, more complex molecules with potential biological activity.
The compound is also a precursor in the multi-step synthesis of heterocycles containing oxygen. For example, 3-bromobenzoyl chloride is a starting material in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole. sigmaaldrich.com Oxadiazoles are an important class of five-membered heterocycles known for their presence in various pharmacologically active compounds. In such syntheses, the 3-bromobenzoyl group is incorporated into the molecular backbone which then undergoes cyclization to form the final heterocyclic ring.
While direct applications in the synthesis of sulfur-containing heterocycles are less commonly documented, the principles of its reactivity suggest potential utility. Acyl halides can react with sulfur nucleophiles, such as thiols or thiourea derivatives, which could serve as a foundational step for constructing sulfur-containing rings like thiazoles or thiadiazoles.
Precursor in Materials Science and Nanomaterial Synthesis
The applications of 3-bromobenzoyl bromide extend beyond traditional organic synthesis into the realm of materials science. evitachem.com Its ability to readily form stable covalent bonds through acylation makes it a useful molecule for modifying polymers and as a precursor for functional materials like dyes and pigments. evitachem.com
In polymer chemistry, 3-bromobenzoyl bromide can be used to functionalize polymers that possess nucleophilic groups such as hydroxyl (-OH) or amine (-NH₂) groups. Through acylation reactions, the 3-bromobenzoyl group can be attached to the polymer backbone. evitachem.com This modification alters the properties of the polymer, for instance, by introducing a site (the aryl bromide) for subsequent cross-coupling reactions, thereby allowing for the synthesis of advanced polymeric materials with tailored characteristics. It also serves as a precursor in the production of dyes and pigments used in various industries. evitachem.com
Monomer Synthesis for Advanced Polymeric Materials
3-Bromobenzoyl bromide serves as a monomer unit in the synthesis of specialized polymeric materials. Its utility in polymer chemistry stems from its ability to participate in acylation reactions, a common method for forming polymer chains. evitachem.com The compound's structure is conducive to step-growth polymerization, where the acyl bromide functional group reacts with a co-monomer, such as a diamine or a diol, to form amide or ester linkages, respectively.
The presence of the bromine atom on the phenyl ring offers a site for further modification of the resulting polymer. This allows for the introduction of new functionalities or for cross-linking reactions, which can be used to tailor the final properties of the material, such as its thermal stability, solubility, or mechanical strength. The reactivity of the acyl bromide group facilitates the formation of polyamides and polyesters, classes of polymers known for their high performance in various applications.
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
|---|---|---|---|
| Polyamide | Diamine (R-(NH₂)₂) | Amide (-CO-NH-) | High thermal stability, good mechanical strength |
| Polyester | Diol (R-(OH)₂) | Ester (-CO-O-) | Good chemical resistance, versatility |
Application in Nanocrystal Templating and Growth
Recent advancements in materials science have identified benzoyl halides, including benzoyl bromide, as effective alternative precursors for the colloidal synthesis of lead-based halide perovskite nanocrystals (NCs). acs.orgresearchgate.netpolito.itnih.gov This synthetic approach offers significant advantages over traditional methods that use lead (II) halide (PbX₂) salts as both the lead and halide source, as it allows for the independent tuning of the cation and halide precursor amounts. acs.orgresearchgate.net
In this method, benzoyl bromide is used as a halide source. It is injected into a solution containing metal cations and ligands, which triggers the rapid nucleation and growth of the nanocrystals. acs.orgnih.gov The high reactivity of benzoyl bromide, even at room temperature, facilitates a fast release of halide ions, which is crucial for the formation of the nanocrystals. acs.orgresearchgate.net This method has been successfully used to synthesize both all-inorganic (e.g., CsPbBr₃) and hybrid organic-inorganic perovskite nanocrystals with excellent control over size distribution and phase purity. acs.orgresearchgate.net
The choice of the halide precursor can also influence the morphology of the resulting nanocrystals. Research comparing benzoyl bromide and phenacyl bromide in the synthesis of CsPbBr₃ nanocrystals revealed that the choice of reagent led to drastic differences in the final shape of the nanocrystals, with benzoyl bromide favoring the formation of cube-shaped nanocrystals. acs.org The mechanism involves a nucleophilic substitution, where benzoyl bromide releases the halide more readily. researchgate.net This control over nanocrystal shape is critical as the properties of nanocrystals are often shape-dependent.
Furthermore, this synthetic route has been extended to the creation of lead-free double perovskite nanocrystals, such as Cs₃Bi₂Br₉, using benzoyl bromide as a precursor. nih.gov The resulting nanocrystals from these methods exhibit excellent optical properties, including high photoluminescence quantum yields and enhanced stability, which are desirable for applications in optoelectronics like LEDs and solar cells. acs.orgresearchgate.netnih.gov
| Parameter | Function/Observation | Reference |
|---|---|---|
| Role | Alternative halide precursor | acs.orgresearchgate.netnih.gov |
| Mechanism | Fast release of halide ions upon injection | acs.orgresearchgate.net |
| Advantage | Independent tuning of cation and halide amounts | acs.orgresearchgate.net |
| Effect on Morphology | Favors the formation of cube-shaped CsPbBr₃ nanocrystals | acs.org |
| Resulting Nanocrystal Properties | High photoluminescence quantum yield, enhanced stability | acs.orgnih.gov |
Advanced Spectroscopic and Analytical Investigations of 3 Bromobenzoyl Bromide Systems
Spectroscopic Analysis for Mechanistic Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable in modern chemistry for elucidating reaction mechanisms, monitoring progress, and identifying transient intermediates and final products. For reactions involving 3-Bromobenzoyl bromide, a combination of spectroscopic methods provides a comprehensive understanding of its chemical transformations.
UV-Vis Spectroscopy for Reaction Kinetics and Pathway Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the kinetics of reactions involving chromophoric species. The aromatic ring and carbonyl group in 3-Bromobenzoyl bromide and its derivatives absorb UV light, allowing for quantitative analysis of reaction rates.
Detailed research findings indicate that the solvolysis of substituted benzoyl halides can be effectively monitored by observing the change in UV absorbance over time. nih.govnih.gov In a typical kinetic experiment, the reaction is initiated by introducing 3-Bromobenzoyl bromide into a solvent system (e.g., aqueous acetonitrile), and the absorbance is measured at a fixed wavelength corresponding to the maximum absorbance (λmax) of either the reactant or the product. As the reaction proceeds, the concentration of the starting material decreases while the product concentration increases, leading to a predictable change in absorbance.
For instance, in the hydrolysis of 3-Bromobenzoyl bromide to 3-Bromobenzoic acid, the electronic environment of the benzoyl chromophore is altered. This results in a shift in the λmax or a change in the molar absorptivity (ε) at a specific wavelength. By monitoring this change, a plot of absorbance versus time can be generated. From this data, pseudo-first-order rate constants (k_obs) can be determined by fitting the data to the integrated rate law, typically by plotting the natural logarithm of the absorbance change against time, which yields a linear relationship for a first-order process. nih.gov
Table 1: Representative Data for UV-Vis Kinetic Monitoring of 3-Bromobenzoyl Bromide Hydrolysis
| Time (s) | Absorbance at 278 nm (Arbitrary Units) | ln(A∞ - At) |
| 0 | 1.250 | -0.693 |
| 60 | 1.085 | -1.152 |
| 120 | 0.952 | -1.640 |
| 180 | 0.845 | -2.161 |
| 240 | 0.758 | -2.746 |
| 300 | 0.687 | -3.425 |
| ∞ | 0.500 | N/A |
Note: Data are hypothetical and for illustrative purposes. A∞ represents the final absorbance, and At represents the absorbance at time t.
This kinetic data is crucial for analyzing reaction pathways, determining activation parameters, and understanding the influence of the bromo-substituent on the reaction mechanism.
High-Resolution NMR Spectroscopy for Mechanistic Insights and Structural Assignments of Products
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules and for gaining deep mechanistic insights. Both ¹H and ¹³C NMR are used to characterize 3-Bromobenzoyl bromide and its reaction products, with 2D NMR techniques like HMBC providing definitive structural connections. nih.govnih.gov
In the ¹³C NMR spectrum of 3-Bromobenzoyl bromide, the carbonyl carbon is highly deshielded, appearing at a characteristic chemical shift. Upon reaction, for example, with an alcohol to form an ester (e.g., methyl 3-bromobenzoate) or an amine to form an amide (e.g., N-methyl-3-bromobenzamide), the chemical shift of this carbonyl carbon changes significantly, providing direct evidence of the transformation. medcraveonline.com
The ¹H NMR spectrum provides detailed information about the aromatic protons. For 3-Bromobenzoyl bromide, the four aromatic protons exhibit a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. Structural assignment of a product is confirmed by observing changes in these chemical shifts and coupling constants, as well as the appearance of new signals corresponding to the nucleophile that has been added (e.g., the methyl protons of an ester or the N-H and N-alkyl protons of an amide). utwente.nlmagritek.com Monitoring the reaction mixture over time via NMR allows for the quantification of reactants and products, providing kinetic information and helping to identify any intermediate species that may accumulate. utwente.nl
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 3-Bromobenzoyl Bromide and a Representative Product
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3-Bromobenzoyl bromide | Aromatic C-H | 7.5 - 8.2 | 125 - 138 |
| C-Br | N/A | ~122 | |
| C=O | N/A | ~165 | |
| Methyl 3-bromobenzoate | Aromatic C-H | 7.3 - 8.1 | 123 - 136 |
| C-Br | N/A | ~122 | |
| C=O | N/A | ~166 | |
| O-CH₃ | ~3.9 | ~53 |
Note: Values are approximate and based on typical chemical shifts for analogous compounds like 3-bromobenzoyl chloride and methyl benzoate. chemicalbook.commdpi.com
Advanced Mass Spectrometry for Product Characterization and Reaction Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules. For reactions of 3-Bromobenzoyl bromide, MS is vital for confirming product identity and, with advanced techniques like electrospray ionization (ESI), for identifying reactive intermediates. nih.gov
The mass spectrum of 3-Bromobenzoyl bromide exhibits a characteristic molecular ion (M⁺·) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), the molecular ion appears as a pair of peaks (M⁺· and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound. whitman.edu The fragmentation pattern provides further structural information, often showing the loss of the bromine atom (·Br) or the entire acyl bromide group (·COBr) to form a 3-bromophenyl cation. slideshare.netlibretexts.org
In mechanistic studies, such as Friedel-Crafts acylation, ESI-MS can be employed to detect and characterize transient intermediates. nih.gov The key intermediate in these reactions is the acylium ion (3-bromobenzoyl cation). By carefully controlling the reaction conditions and using a soft ionization technique, this highly reactive species can be observed directly in the mass spectrometer, providing compelling evidence for an Sₙ1-like mechanism. nih.govuni-muenchen.de
Table 3: Key Mass Spectrometry Fragments for 3-Bromobenzoyl Bromide
| Ion/Fragment | Formula | Expected m/z (for ⁷⁹Br/⁸¹Br) | Significance |
| Molecular Ion | [C₇H₄BrO]⁺· | 198 / 200 | Confirms molecular weight and presence of one bromine atom. |
| Acylium Ion | [C₇H₄O]⁺ | 104 | Loss of ·Br radical. |
| 3-Bromophenyl Cation | [C₆H₄Br]⁺ | 155 / 157 | Loss of carbon monoxide (CO). |
| Phenyl Cation | [C₆H₄]⁺· | 76 | Loss of ·Br and CO. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and In-situ Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is exceptionally useful for monitoring functional group transformations. These techniques can be applied in-situ, using fiber-optic probes, to track reaction progress in real-time without sample extraction. nih.govmt.com
The key functional group in 3-Bromobenzoyl bromide is the acyl bromide, which has a very characteristic carbonyl (C=O) stretching frequency in the FT-IR spectrum, typically appearing at a high wavenumber (around 1780-1810 cm⁻¹). libretexts.org This high frequency is due to the strong electron-withdrawing inductive effect of the bromine atom. When 3-Bromobenzoyl bromide is converted into a product such as an ester, amide, or carboxylic acid, the C=O stretching frequency shifts to a lower wavenumber. libretexts.org
By monitoring the FT-IR spectrum of the reaction mixture over time, one can observe the decrease in the intensity of the acyl bromide's C=O peak and the simultaneous increase in the intensity of the product's C=O peak. youtube.com This provides a direct, real-time profile of the reaction kinetics, allowing for the determination of reaction endpoints and the identification of any unexpected intermediates. mt.comacs.org
Table 4: Characteristic Carbonyl (C=O) Stretching Frequencies in FT-IR Spectroscopy
| Functional Group | Compound Type | Typical Frequency (cm⁻¹) |
| Acyl Bromide | 3-Bromobenzoyl bromide | ~1785 |
| Ester | Methyl 3-bromobenzoate | ~1725 |
| Amide | N-methyl-3-bromobenzamide | ~1660 |
| Carboxylic Acid | 3-Bromobenzoic acid | ~1700 |
Thermodynamic and Kinetic Studies of 3-Bromobenzoyl Bromide Reactions
Understanding the thermodynamic and kinetic parameters of reactions involving 3-Bromobenzoyl bromide is essential for controlling reaction outcomes and optimizing conditions. The electronic properties of the meta-bromo substituent play a crucial role in influencing the reactivity of the acyl bromide functional group.
Kinetic studies, particularly on the solvolysis or hydrolysis of substituted benzoyl halides, often utilize the Hammett equation to quantify the electronic effects of substituents. semanticscholar.orglibretexts.org The Hammett equation is given by:
log(kₓ/kₒ) = ρσ
where kₓ is the rate constant for the substituted compound (3-Bromobenzoyl bromide), kₒ is the rate constant for the unsubstituted compound (benzoyl bromide), ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of the substituent. walisongo.ac.idviu.ca
For the bromo substituent in the meta position, the σ_meta value is +0.39. This positive value indicates that bromine is an electron-withdrawing group primarily through its inductive effect. In reactions where a negative charge develops in the transition state (e.g., nucleophilic addition to the carbonyl), this electron-withdrawing group will stabilize the transition state and increase the reaction rate. Conversely, for reactions proceeding through a positively charged intermediate, such as an acylium ion (an Sₙ1-type mechanism), the electron-withdrawing group will destabilize the intermediate and slow the reaction rate. researchgate.netiitd.ac.in
Table 5: Hammett Substituent Constants (σ_meta) and Their Predicted Effect on the Hydrolysis of Substituted Benzoyl Halides
| Substituent (X) | σ_meta | Electronic Effect | Predicted Relative Rate (kₓ/kₒ) |
| -OCH₃ | +0.12 | Weakly Withdrawing (Inductive) | Slightly Faster |
| -CH₃ | -0.07 | Weakly Donating | Slower |
| -H | 0.00 | Reference | 1.00 |
| -Br | +0.39 | Withdrawing (Inductive) | Faster |
| -CN | +0.56 | Strongly Withdrawing | Much Faster |
| -NO₂ | +0.71 | Very Strongly Withdrawing | Significantly Faster |
Note: The predicted relative rates assume a reaction mechanism with a negative ρ value, where electron-withdrawing groups accelerate the rate, which is typical for the rate-determining nucleophilic attack on the carbonyl carbon.
Theoretical and Computational Studies of 3 Bromobenzoyl Bromide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 3-bromobenzoyl bromide at the electronic level. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-bromobenzoyl bromide, DFT studies would be instrumental in mapping out the energetic landscapes of its chemical reactions, such as nucleophilic acyl substitution.
A typical DFT study would begin by optimizing the ground-state geometry of the 3-bromobenzoyl bromide molecule. From there, researchers could model its reaction with a nucleophile (e.g., water, an alcohol, or an amine). The process involves identifying the structures of all transition states (the highest energy points along the reaction coordinate) and any intermediates. By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed.
This profile reveals the activation energy for each step, allowing chemists to predict reaction rates and determine the rate-limiting step of the mechanism. For instance, in a hydrolysis reaction, DFT could elucidate whether the mechanism is concerted or proceeds through a tetrahedral intermediate and calculate the energy barriers for the formation and breakdown of this intermediate. The influence of the 3-bromo substituent on the reaction barrier compared to unsubstituted benzoyl bromide could also be quantified, providing insight into its electronic effect on the reactivity of the carbonyl group.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.orgnih.gov
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, acting as an electrophile. researchgate.net
For 3-bromobenzoyl bromide, FMO analysis would show that the LUMO is primarily located on the carbonyl carbon atom of the acyl bromide group. This indicates that this site is the most electrophilic and therefore the most susceptible to attack by a nucleophile. The energy of the LUMO is a key indicator of the compound's reactivity; a lower LUMO energy generally corresponds to higher reactivity toward nucleophiles. The analysis would also detail the energy and spatial distribution of the HOMO. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and the energy required for electronic excitation.
Table 1: Hypothetical Frontier Molecular Orbital Properties for 3-Bromobenzoyl Bromide This table is illustrative and not based on published experimental data.
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution |
| HOMO | -9.85 | p-orbitals on Bromine and phenyl ring |
| LUMO | -1.20 | π* orbital of the C=O group |
| HOMO-LUMO Gap | 8.65 | - |
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical calculations are often performed on isolated molecules in the gas phase, most reactions occur in solution. Molecular Dynamics (MD) simulations bridge this gap by modeling the behavior of a molecule over time in the presence of explicit solvent molecules.
For 3-bromobenzoyl bromide, an MD simulation would place one or more molecules of the compound into a simulated box filled with a chosen solvent (e.g., water, acetonitrile, or dichloromethane). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their movements over a period of time, typically nanoseconds to microseconds.
These simulations would provide critical insights into:
Solvent Effects: How solvent molecules arrange themselves around the solute (the solvation shell) and how this affects the solute's reactivity. For example, polar solvents would be expected to stabilize the polar transition state of a nucleophilic acyl substitution reaction, thereby lowering the activation energy.
Conformational Dynamics: The acyl bromide group can rotate relative to the phenyl ring. MD simulations can explore the rotational energy landscape, identify the most stable conformations, and determine the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. For 3-bromobenzoyl bromide, the following spectra could be calculated:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. This theoretical IR spectrum would show characteristic peaks, most notably a strong absorption corresponding to the C=O bond stretch of the acyl bromide. Other peaks would correspond to C-Br stretching and vibrations of the aromatic ring. Comparing the calculated frequencies to an experimental IR spectrum helps in assigning the experimental peaks to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for the molecule. The calculated NMR spectrum would show distinct signals for the protons and carbons of the aromatic ring and the carbonyl carbon. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure verification.
Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table is illustrative and not based on published experimental data.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| IR: ν(C=O) | 1785 cm⁻¹ | 1770 cm⁻¹ |
| ¹³C NMR: δ(C=O) | 165.4 ppm | 164.2 ppm |
| ¹H NMR: δ(H2) | 8.15 ppm | 8.08 ppm |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. A QSRR study involving 3-bromobenzoyl bromide would typically be part of a larger study on a series of substituted benzoyl halides.
The process would involve:
Dataset Construction: A set of related compounds (e.g., various substituted benzoyl bromides and chlorides) with known experimental reactivity data (e.g., rate constants for hydrolysis) would be assembled.
Descriptor Calculation: For each molecule in the set, a range of theoretical descriptors would be calculated. These could include electronic properties (e.g., LUMO energy, atomic charges from DFT), steric properties (e.g., molecular volume), and topological indices.
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the descriptors to the observed reactivity.
Future Directions and Emerging Research Avenues for 3 Bromobenzoyl Bromide
Novel Catalytic Systems for 3-Bromobenzoyl Bromide Functionalization
The dual reactivity of 3-bromobenzoyl bromide presents a rich field for the development of novel catalytic systems that can selectively target either the acyl bromide group or the carbon-bromine bond. While traditional applications focus on the reactivity of the acyl bromide, future research will increasingly explore sophisticated catalytic methods for functionalizing the C-Br bond.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are established methods for forming carbon-carbon bonds, and their application to derivatives of 3-bromobenzoyl bromide is a continuing area of interest. Research is moving towards developing ligand-free catalytic systems, such as those using Pd(OAc)₂ with cesium carbonate, which offer simpler reaction conditions and easier product purification. researchgate.net Furthermore, the exploration of dual catalytic systems, which combine different modes of activation, is a promising frontier. For instance, synergistic catalysis that merges photoredox catalysis with transition-metal catalysis (e.g., nickel or palladium) could enable new types of transformations that are not accessible through conventional means. nih.gov These methods could allow for direct C-H functionalization at other positions on the aromatic ring or facilitate challenging cross-coupling reactions under milder conditions. nih.gov
Another emerging area is the development of rhodium(III)-catalyzed C-H activation, which could allow for the regioselective introduction of functional groups ortho to the existing substituents, leading to polysubstituted benzene (B151609) derivatives from a single precursor. guidechem.com
| Catalyst System Type | Potential Application for 3-Bromobenzoyl Bromide | Key Advantages |
| Ligand-Free Palladium | Suzuki, Heck, and other C-C cross-coupling reactions at the C-Br position. | Simplified reaction setup, reduced cost, easier purification. |
| Dual Nickel/Photoredox | Cross-coupling with a wider range of partners, including vinyl groups. | Operates under mild conditions, high functional group tolerance. nih.gov |
| Rhodium(III)-Catalyzed C-H Activation | Introduction of new functional groups at the ortho position. | High regioselectivity, enables synthesis of complex polysubstituted molecules. guidechem.com |
| Bromine Redox Catalysis | Selective C-H amination or other functionalizations at remote aliphatic positions in derivatives. | Utilizes the bromine atom in a catalytic cycle, potential for novel intramolecular reactions. beilstein-journals.org |
Integration into Automated Synthesis Platforms
The role of 3-bromobenzoyl bromide as a fundamental building block makes it an ideal candidate for integration into automated synthesis platforms. These systems, which combine robotics, flow chemistry modules, and software control, are revolutionizing medicinal chemistry and materials discovery by enabling high-throughput synthesis and optimization. researchgate.net
Automated platforms can perform multi-step syntheses, and the bifunctional nature of 3-bromobenzoyl bromide is particularly advantageous in this context. researchgate.net For example, a protocol could be designed where the acyl bromide is first reacted with a library of amines or alcohols in a parallel synthesizer. The resulting array of 3-bromoamide or 3-bromoester derivatives could then be transferred to another module for a subsequent, automated Suzuki-Miyaura cross-coupling reaction using a library of boronic acids. acs.org This "build-and-functionalize" strategy allows for the rapid generation of large, diverse compound libraries from a single, versatile starting material.
Capsule-based automated synthesis is another emerging technology where pre-weighed reagents are packed into capsules for specific reactions. acs.org Developing a capsule for reactions involving 3-bromobenzoyl bromide, such as amidation, would streamline the process, enhance reproducibility, and minimize handling of the corrosive acyl bromide.
Exploration in Flow Reactor Technologies
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for reactions involving highly reactive species like 3-bromobenzoyl bromide. vt.edu The superior heat and mass transfer characteristics of flow reactors provide precise control over reaction conditions, leading to improved safety, higher yields, and better selectivity compared to traditional batch processing. vt.edu
For reactions such as amidation or esterification with 3-bromobenzoyl bromide, which are often highly exothermic, the high surface-to-volume ratio of microreactors allows for rapid heat dissipation, preventing the formation of hotspots and reducing the generation of thermal byproducts. vt.edu This level of control is crucial for ensuring the purity of the final product.
Furthermore, flow technology enables the safe use of hazardous reagents and the controlled handling of unstable intermediates. nih.gov For example, a subsequent reaction on a derivative of 3-bromobenzoyl bromide that generates a short-lived intermediate can be seamlessly integrated into a multi-step flow sequence, where the unstable species is generated and consumed in a continuous process without isolation. vt.edu This approach enhances safety and efficiency, making it highly attractive for industrial-scale production.
Development of Advanced Materials Utilizing 3-Bromobenzoyl Bromide Derivatives
The dual functionality of 3-bromobenzoyl bromide makes it a powerful monomer or precursor for the synthesis of advanced functional materials. Research is expanding into its use in polymers, metal-organic frameworks (MOFs), and inorganic nanocrystals.
Polymers: 3-Bromobenzoyl bromide can be incorporated into polymer backbones through its acyl bromide group to form polyesters or polyamides. The pendant bromine atoms then serve as reactive sites for post-polymerization modification, allowing for the tuning of material properties. For example, the bromine can be used to introduce flame-retardant properties or as a site for grafting other polymer chains. It can also serve as a monomer in the synthesis of aromatic polyketones via electrophilic Friedel-Crafts acylation, leading to high-performance polymers with excellent thermal stability. vt.edu
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. 3-Bromobenzoyl bromide can be converted into a dicarboxylic acid linker, such as 3-bromoisophthalic acid. This functionalized linker can be used to build MOFs where the bromine atom lines the pores of the framework. nih.govmdpi.com This bromine functionality can then be used as a reactive handle for post-synthetic modification, allowing for the covalent attachment of catalytic sites, recognition units, or other functional groups within the MOF structure. wuttkescience.com
Perovskite Nanocrystals: A novel and exciting application for benzoyl halides is in the synthesis of lead-free double perovskite nanocrystals, such as Cs₃Bi₂Br₉. nih.govresearchgate.net In these syntheses, benzoyl bromide acts as an alternative and highly effective bromine precursor. nih.govresearchgate.net This approach allows for greater control over the reaction stoichiometry compared to traditional methods that use metal halide salts, leading to nanocrystals with excellent optical and photoluminescent properties suitable for photovoltaic applications. nih.govnih.gov
| Material Class | Role of 3-Bromobenzoyl Bromide | Potential Application |
| Aromatic Polymers | Monomer (e.g., for polyketones) or precursor for functionalized monomers. | High-performance plastics, flame-retardant materials. |
| Metal-Organic Frameworks (MOFs) | Precursor for bromo-functionalized organic linkers. | Gas storage, catalysis, chemical sensing. nih.govrsc.org |
| Perovskite Nanocrystals | Alternative bromine source for synthesis. | Photovoltaics, optoelectronics. nih.govresearchgate.net |
Sustainable and Circular Economy Approaches for its Synthesis and Utilization
Future research will increasingly focus on aligning the synthesis and use of 3-bromobenzoyl bromide with the principles of green chemistry and the circular economy. This involves developing more sustainable synthetic routes and creating pathways for the recovery and reuse of bromine.
Sustainable Synthesis: Traditional bromination methods often use molecular bromine (Br₂), which poses significant handling and environmental risks. Greener alternatives are emerging, such as the in situ generation of bromine from bromide salts (e.g., NaBr) and an oxidant like hydrogen peroxide or sodium bromate (B103136). beilstein-journals.orgacs.org These methods avoid the transportation and storage of hazardous liquid bromine and can be performed in greener solvents like water. acs.orgnih.gov The peroxide-bromide method, in particular, offers high atom economy and reduces the formation of stoichiometric byproducts. beilstein-journals.org
Circular Economy: The concept of a circular economy aims to eliminate waste by keeping resources in use. For organobromine compounds, this involves the recovery and recycling of bromine from waste streams. researchgate.netresearchgate.net In a potential circular model, bromine from end-of-life products containing derivatives of 3-bromobenzoyl bromide (e.g., polymers) could be recovered. Technologies are being developed for the chemical recycling of bromine-terminated polymers, allowing for the recovery of the monomer and the bromine catalyst. nih.gov Industrial processes already exist that can recover bromide from aqueous waste streams with up to 97% efficiency, oxidizing it back to Br₂ for reuse in chemical synthesis. researchgate.net Integrating the production and use of 3-bromobenzoyl bromide into such a closed-loop system would significantly reduce its environmental footprint and represent a major step towards a more sustainable chemical industry. bsef.com
Q & A
Q. What are the critical safety protocols for handling benzoyl bromide in laboratory settings?
Benzoyl bromide is classified as a flammable liquid (Category 4) , skin corrosive (Category 1A–1C) , and a respiratory irritant (STOT SE Category 3) under GHS . Key precautions include:
- Use chemical fume hoods and wear acid-resistant gloves, goggles, and lab coats .
- Avoid inhalation and skin contact; in case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
- Store in ventilated, dry areas away from oxidizers and moisture, under inert gas (e.g., nitrogen) to prevent decomposition .
Q. How should benzoyl bromide be purified and stored to ensure stability?
- Purification: Distillation at 218–219°C under reduced pressure is recommended due to its high boiling point .
- Storage: Maintain in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis or reaction with atmospheric moisture .
Q. What are the key physical properties of benzoyl bromide relevant to experimental design?
Advanced Research Questions
Q. How can reaction kinetics of benzoyl bromide with nucleophiles be quantitatively analyzed?
- Stopped-flow spectroscopy tracks the decay of benzoyl bromide’s UV absorption peak at 295 nm during reactions (e.g., with amines) .
- Example: Reaction with oleylamine forms oleylbenzamide, releasing bromide ions detectable via ¹H NMR .
Q. What thermodynamic data inform the hydrolysis mechanism of benzoyl bromide?
- The heat of hydrolysis (ΔH) for benzoyl halides has been experimentally determined using calorimetry. For benzoyl bromide, hydrolysis in aqueous conditions is highly exothermic, requiring controlled temperature to avoid runaway reactions .
- Data from Carson et al. (1950) provide benchmarks for comparing reactivity with other acyl halides .
Q. How does benzoyl bromide function as a precursor in nanomaterial synthesis?
- Benzoyl bromide reacts with oleylamine at room temperature to release bromide ions, which template lead halide perovskite nanocrystals. This reaction is monitored via UV-Vis spectroscopy (peak shifts from 295 nm to 270 nm) .
- Key application: Controlled nanocrystal growth for optoelectronic devices .
Q. What spectroscopic techniques are optimal for characterizing benzoyl bromide and its derivatives?
- NMR: ¹H and ¹³C NMR identify reaction intermediates (e.g., amides or esters) .
- UV-Vis: Monitors reaction progress via absorption peaks at 282 nm and 295 nm .
- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Contradictions and Limitations in Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
